molecular formula C10H20ClNO2 B13920708 Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride

Cat. No.: B13920708
M. Wt: 221.72 g/mol
InChI Key: ZOJHYUXHPYWVPT-CTERPIQNSA-N
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Description

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is a chemical compound with a specific stereochemistry It is a derivative of cyclohexane, featuring an amino group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative that has the desired stereochemistry.

    Functional Group Introduction: The amino group is introduced through a substitution reaction, often using reagents like ammonia or amines under controlled conditions.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various amines or halides under controlled temperature and pressure.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,2R,4R)-rel-4-hydroxy-2-methyl-cyclohexanecarboxylate
  • (1R,2S,4S)-rel-1,2,4-Trimethylcyclohexane
  • (1R,2S,4s)-1,2,4-Trimethylcyclopentane

Uniqueness

Ethyl rel-(1R,2S,4S)-4-amino-2-methyl-cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl (1R,2S,4S)-4-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-3-13-10(12)9-5-4-8(11)6-7(9)2;/h7-9H,3-6,11H2,1-2H3;1H/t7-,8-,9+;/m0./s1

InChI Key

ZOJHYUXHPYWVPT-CTERPIQNSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](C[C@@H]1C)N.Cl

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N.Cl

Origin of Product

United States

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